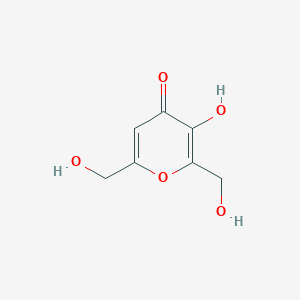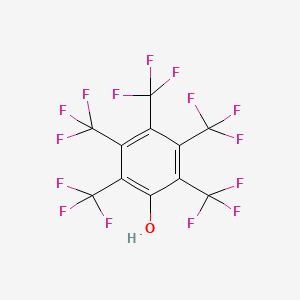
2,3,4,5,6-Pentakis(trifluormethyl)phenol
Übersicht
Beschreibung
Pentakis(trifluoromethyl)phenol is a highly fluorinated aromatic compound characterized by the presence of five trifluoromethyl groups attached to a phenol ring. This compound is known for its significant electron-withdrawing properties and steric hindrance, making it a valuable reagent in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Pentakis(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those requiring strong electron-withdrawing groups.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Pentakis(trifluoromethyl)phenol is used in the production of specialty chemicals, including catalysts and advanced materials.
Wirkmechanismus
Target of Action
It’s known that this compound is a strong acid with a pka similar to picric acid . Its phenolate form has a well-delocalized negative charge, and the most nucleophilic site of the anion is hidden between two protective ortho-CF3 groups, reducing its nucleophilicity .
Mode of Action
The formation of pentakis(trifluoromethyl)phenolate from pentakis(trifluoromethyl)nitrobenzene seems to be a nucleophilic substitution . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentakis(trifluoromethyl)phenol can be synthesized through several methods. One notable method involves the trifluoromethylation of pentaiodonitrobenzene. In this process, iodides are substituted by trifluoromethyl groups, and the nitro group is replaced by an oxygen atom in an oxygen-nucleophilic environment . This method yields pentakis(trifluoromethyl)phenol with a 58% yield after a single sublimation process .
Another approach involves the use of (trifluoromethyl)copper species in dimethylformamide (DMF), stabilized by 1,3-dimethyl-2-imidazolidinone (DMI). This method reacts hexaiodobenzene with the (trifluoromethyl)copper species at ambient temperature to produce pentakis(trifluoromethyl)phenoxide, which can be further converted to pentakis(trifluoromethyl)phenol .
Industrial Production Methods
Industrial production of pentakis(trifluoromethyl)phenol typically follows similar synthetic routes but on a larger scale. The key challenge in industrial production is maintaining high purity and yield, which often requires optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Pentakis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: While less common, the phenolic group can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides or amines, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers or amines, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentakis(trifluoromethyl)benzene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.
Pentakis(trifluoromethyl)toluene: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.
Pentakis(trifluoromethyl)aniline:
Uniqueness
Pentakis(trifluoromethyl)phenol is unique due to the combination of its strong electron-withdrawing trifluoromethyl groups and the reactive hydroxyl group. This makes it particularly valuable in reactions requiring both high reactivity and strong electron-withdrawing effects.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentakis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSLNBWBKMORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375101 | |
| Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723294-91-5 | |
| Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



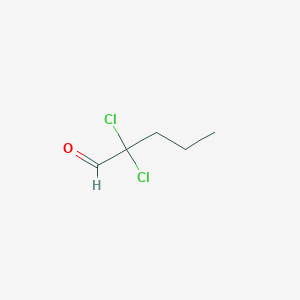

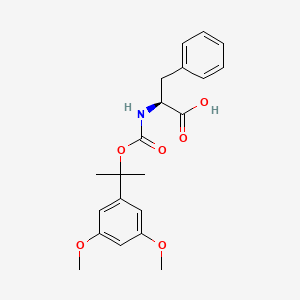
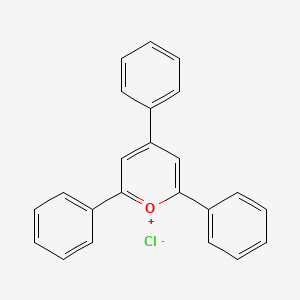
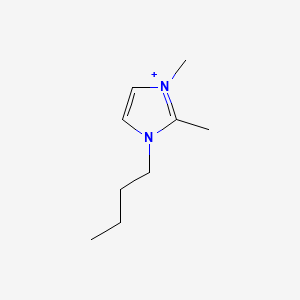

![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)

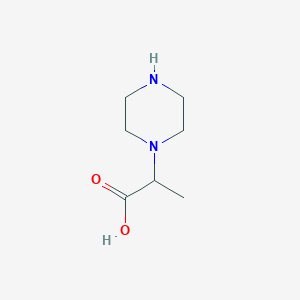
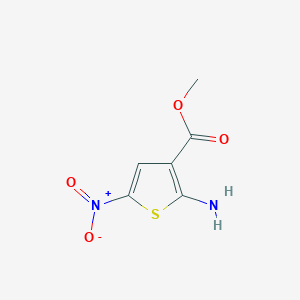

![1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione](/img/structure/B1597653.png)
